Superior Oral Bioavailability and Extended Half-Life of Estetrol vs. Estradiol and Ethinyl Estradiol
Estetrol (E4) demonstrates a significantly longer terminal elimination half-life and higher oral bioavailability compared to both estradiol (E2) and ethinyl estradiol (EE), which are critical determinants of sustained target engagement and dosing frequency [1][2]. In human studies, E4 exhibits a terminal half-life of approximately 28 hours, which is substantially longer than the ~2-3 hours reported for oral estradiol and ~10-20 hours for ethinyl estradiol [1][2]. This extended half-life supports once-daily dosing and ensures stable plasma concentrations, unlike the rapid fluctuations seen with E2, which requires micronization and is often administered via non-oral routes to achieve therapeutic levels [1].
| Evidence Dimension | Terminal Elimination Half-life (oral, human) |
|---|---|
| Target Compound Data | ~28 hours [1] |
| Comparator Or Baseline | Estradiol (E2): ~2-3 hours (oral); Ethinyl Estradiol (EE): ~10-20 hours (oral) [1][2] |
| Quantified Difference | E4 half-life is >9x longer than oral E2 and >1.4x longer than EE |
| Conditions | Phase 1 clinical studies in early postmenopausal women; oral administration [1][2] |
Why This Matters
For in vivo studies, E4's long half-life and high oral bioavailability reduce the need for complex formulations or frequent dosing, simplifying experimental protocols and reducing animal stress, while for industrial applications, it ensures consistent and predictable drug delivery.
- [1] Visser, M., et al. Clinical applications for estetrol. J Steroid Biochem Mol Biol. 114(1-2):85-9 (2009). View Source
- [2] Foidart, J.M., et al. Estetrol (E4) has distinct pharmacokinetic properties and a unique pharmacological profile supported by a tissue-selective mode-of-action. Journal of Obstetrics and Gynaecology Canada. 45(5):382 (2023). View Source
